molecular formula C9H20Cl2N2O B13039765 (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride

(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride

Cat. No.: B13039765
M. Wt: 243.17 g/mol
InChI Key: ZMDPXAAUGZEZOS-UONRGADFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a piperazine ring attached to a cyclopentanol moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol typically involves the coupling of (1R,2R)-1,2-cyclohexanedimethanol with piperazine under the action of an acid-binding agent . The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from 25°C to 80°C. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation ensures the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated compounds can replace hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The cyclopentanol moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-diaminocyclohexane: Another chiral compound with similar structural features but different functional groups.

    (1R,2R)-2-phenylcyclopentanol: Shares the cyclopentanol moiety but has a phenyl group instead of a piperazine ring.

Uniqueness

(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride is unique due to its combination of a piperazine ring and a cyclopentanol moiety, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more versatile for various applications.

Properties

Molecular Formula

C9H20Cl2N2O

Molecular Weight

243.17 g/mol

IUPAC Name

(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride

InChI

InChI=1S/C9H18N2O.2ClH/c12-9-3-1-2-8(9)11-6-4-10-5-7-11;;/h8-10,12H,1-7H2;2*1H/t8-,9-;;/m1../s1

InChI Key

ZMDPXAAUGZEZOS-UONRGADFSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N2CCNCC2.Cl.Cl

Canonical SMILES

C1CC(C(C1)O)N2CCNCC2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.